Maltosaccharide

Description

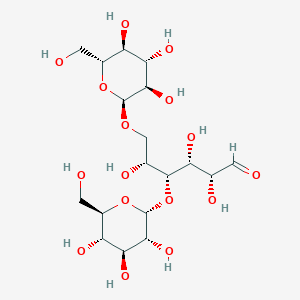

Maltosaccharides are oligosaccharides composed of α-1,4-linked glucose units, primarily involved in bacterial carbohydrate metabolism. In Streptococcus pneumoniae, maltosaccharides (e.g., maltose, maltotriose, maltotetraose) are critical substrates regulated by the mal operons, which encode uptake and metabolic enzymes . The transcriptional repressor MalR, a member of the LacI-GalR family, tightly regulates these operons by binding to operator sequences with varying affinities (malMP > malXCD), enabling differential repression and induction by maltosaccharides . Maltosaccharides also serve as substrates for glycogen synthesis in eukaryotes, where glycogenin binds maltosaccharides to initiate glycogen biogenesis via conformational plasticity .

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 |

InChI Key |

FOMCONPAMXXLBX-MQHGYYCBSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

- Key Structural Distinctions :

2.2 Metabolic Pathway Regulation

Bacterial Systems :

- S. pneumoniae: this compound uptake (malXCD) and metabolism (malMP) are uncoupled, with MalR showing higher repression of malMP . Induction pathways vary for maltose, maltotriose, and maltotetraose .

- Escherichia coli: Despite structural similarity, the maltose regulon in E. coli is evolutionarily distinct, relying on the activator MalT rather than MalR .

- Lactococcus lactis: Utilizes LacI-GalR family repressors akin to MalR but with divergent operator binding specificities .

- Enzymatic Processing: Rhizopus glucoamylase hydrolyzes maltosaccharides with turnover rates (e.g., maltose: 4.6 s⁻¹; maltotriose: 23–33 s⁻¹) lower than α-D-glucosyl fluoride (53.7 s⁻¹), suggesting substrate binding inefficiency post-cleavage . Bacillus halodurans α-amylase preferentially cleaves maltosaccharides ≥DP7, yielding 30% DP6 and 20% DP7 from starch .

Key Research Findings

- Genetic Regulation: MalR’s differential operator binding (malMP > malXCD) in S. pneumoniae allows graded repression, optimizing energy use during this compound induction . The mal regulon in S. coli, highlighting convergent evolution .

Enzyme-Substrate Specificity :

- Technological Utility: this compound-derived internal standards improve MS-based quantitation of structurally distinct oligosaccharides (e.g., fructosaccharides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.